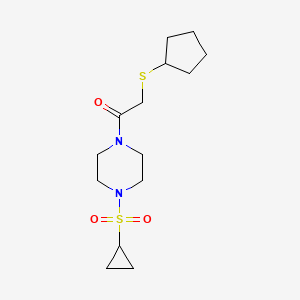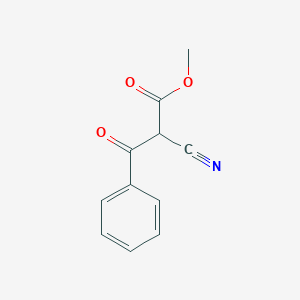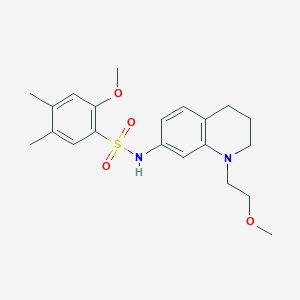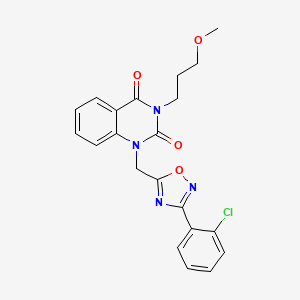
Tert-butyl 2-(ethylamino)-5-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(ethylamino)-5-methylbenzoate, also known as Lidocaine this compound, is a local anesthetic that is commonly used in medicine and dentistry. It is a derivative of Lidocaine, which is a widely used local anesthetic. This compound is known for its fast onset and long duration of action, making it an ideal choice for local anesthesia.
Mechanism of Action
Tert-butyl 2-(ethylamino)-5-methylbenzoate works by blocking the transmission of nerve impulses from the site of injection to the brain. It does this by inhibiting the influx of sodium ions into the nerve cells, which prevents the generation and propagation of action potentials.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, as well as to promote the production of anti-inflammatory cytokines. It has also been shown to have antioxidant properties and to protect against cellular damage caused by free radicals.
Advantages and Limitations for Lab Experiments
Tert-butyl 2-(ethylamino)-5-methylbenzoate is commonly used in laboratory experiments due to its fast onset and long duration of action. It is also relatively easy to administer and has a low risk of toxicity. However, it can be difficult to obtain in large quantities, and its use is limited by its potential to cause allergic reactions in some individuals.
Future Directions
There are several areas of research that could benefit from further investigation into the properties and potential applications of Tert-butyl 2-(ethylamino)-5-methylbenzoate. These include:
1. Development of new formulations and delivery methods for this compound that could improve its efficacy and reduce its potential for adverse reactions.
2. Investigation of the potential use of this compound in the treatment of chronic pain conditions, such as neuropathic pain and fibromyalgia.
3. Further study of the biochemical and physiological effects of this compound, with a focus on its potential as an anti-inflammatory and antioxidant agent.
4. Exploration of the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Conclusion
This compound is a local anesthetic that has been extensively studied for its use in medical and dental procedures. It has also been investigated for its potential use in the treatment of chronic pain conditions and other disorders. Further research is needed to fully understand the properties and potential applications of this compound, but it shows promise as a valuable tool in a variety of scientific fields.
Synthesis Methods
The synthesis of Tert-butyl 2-(ethylamino)-5-methylbenzoate involves the reaction of this compound with tert-butyl bromoacetate in the presence of a base. This reaction results in the formation of an ester, which is then hydrolyzed to produce this compound.
Scientific Research Applications
Tert-butyl 2-(ethylamino)-5-methylbenzoate has been extensively studied for its use as a local anesthetic in various medical and dental procedures. It has also been investigated for its potential use in the treatment of neuropathic pain and other chronic pain conditions.
properties
IUPAC Name |
tert-butyl 2-(ethylamino)-5-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-6-15-12-8-7-10(2)9-11(12)13(16)17-14(3,4)5/h7-9,15H,6H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTUZXLODPVUJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(hydroxymethyl)-3-(5-((4-isopropylphenyl)amino)-1,3,4-thiadiazol-2-yl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2400656.png)
![N-methyl-N-[(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B2400658.png)
![1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2400659.png)




![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B2400668.png)
![Ethyl 5-[(2-bromobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2400672.png)


![2-Methoxyethyl 6-bromo-5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2400675.png)

![6-methoxy-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2400678.png)